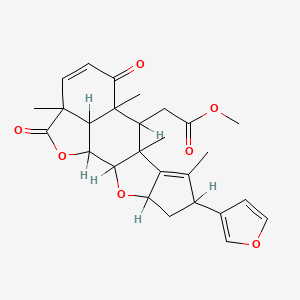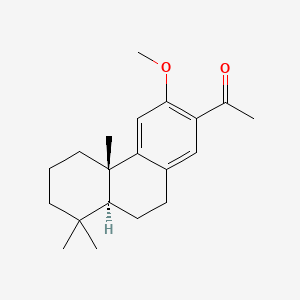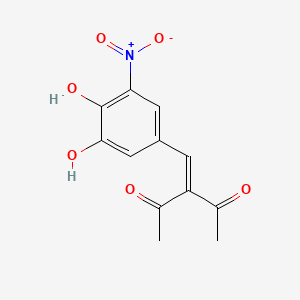
Nitecapone
Overview
Description
Nitecapone is a chemical compound known for its role as a selective inhibitor of the enzyme catechol-O-methyltransferase (COMT). It was initially developed as a potential treatment for Parkinson’s disease due to its ability to inhibit COMT, an enzyme that degrades catecholamines such as dopamine. Despite its promising pharmacological profile, this compound was never marketed as a medication .
Mechanism of Action
Target of Action
Nitecapone is a drug that acts as a selective inhibitor of the enzyme catechol-O-methyltransferase (COMT) . COMT is an important enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to catechol substrates . This enzyme plays a crucial role in the metabolism of catecholamines in the brain and peripheral tissues .
Mode of Action
this compound interacts with its target, COMT, by binding to the active site of the enzyme . It inhibits the activity of COMT, thereby preventing the methylation of catechol substrates . This inhibition is achieved through a kinetic profile such as mixed inhibition of the COMT .
Biochemical Pathways
The inhibition of COMT by this compound affects the phenylpropanoid pathway, which is involved in the biosynthesis of lignin, a crucial component of the cell wall structure . By inhibiting COMT, this compound reduces the O-methylation of caffeic acid to ferulic acid, a precursor of lignin .
Pharmacokinetics
They determine the drug’s bioavailability, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
The molecular effect of this compound’s action is the inhibition of COMT, leading to an increase in the levels of catechol substrates that would otherwise be methylated . On a cellular level, this compound has been found to have anti-inflammatory effects . It can enhance the expression of growth differentiation factor 15 (GDF15) and NRF2 downstream antioxidant response element (ARE) genes, both in vitro and in vivo .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the context of plant biochemistry, this compound’s ability to inhibit COMT may be influenced by factors such as the presence of other metabolites, environmental stressors, and the overall metabolic state of the cell . .
Biochemical Analysis
Biochemical Properties
Nitecapone interacts with the enzyme catechol O-methyl transferase (COMT), acting as a selective inhibitor . This interaction involves the O-methylation of caffeic acid to ferulic acid, a precursor of lignin polymer and a crucial component of the cell wall structure .
Cellular Effects
This compound has been shown to have effects on cardiac neutrophil activation during cardiopulmonary bypass in patients . It reduces cardiac neutrophil accumulation and transcoronary neutrophil activation during clinical cardiopulmonary bypass .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the enzyme COMT . This inhibition is achieved through the interaction of this compound with the enzyme, leading to a reduction in the enzyme’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a protective effect against ischemia-reperfusion injury in experimental heart transplantation and in Langendorff preparations .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce the development and symptoms of neuropathic pain after spinal nerve ligation in rats .
Metabolic Pathways
The main phase I metabolic pathways of this compound involve the reduction of the side chain carbon-carbon double bond and carbonyl groups, and the cleavage of the side-chain double bond, giving an aromatic aldehyde that is partly oxidized to the corresponding carboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitecapone can be synthesized through a multi-step chemical process. The synthesis typically involves the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with acetylacetone. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Nitecapone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: The nitro group in this compound can be reduced to an amino group under appropriate conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield amino derivatives.
Scientific Research Applications
Chemistry: Nitecapone serves as a model compound for studying the inhibition of COMT and related enzymatic processes.
Biology: It is used in research to understand the role of COMT in the metabolism of catecholamines and its impact on neurological functions.
Medicine: Although not marketed, this compound has been investigated for its potential therapeutic effects in Parkinson’s disease and other neurological disorders.
Industry: this compound’s antioxidant properties make it a candidate for use in formulations requiring oxidative stability.
Comparison with Similar Compounds
Nitecapone is part of a class of compounds known as COMT inhibitors. Other similar compounds include:
Entacapone: Another COMT inhibitor used in the treatment of Parkinson’s disease. Unlike this compound, entacapone is marketed and widely used.
Tolcapone: A COMT inhibitor with a longer duration of action compared to entacapone. It is also used in the treatment of Parkinson’s disease but has been associated with liver toxicity.
Opicapone: A newer COMT inhibitor with a longer half-life, allowing for once-daily dosing.
Uniqueness of this compound
This compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to scavenge reactive oxygen species and nitric oxide, along with its gastroprotective effects, sets it apart from other COMT inhibitors .
Properties
IUPAC Name |
3-[(3,4-dihydroxy-5-nitrophenyl)methylidene]pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO6/c1-6(14)9(7(2)15)3-8-4-10(13(18)19)12(17)11(16)5-8/h3-5,16-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMRZALMHVUCIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151347 | |
| Record name | Nitecapone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116313-94-1 | |
| Record name | Nitecapone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116313-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitecapone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116313941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitecapone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITECAPONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98BS722498 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nitecapone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041949 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
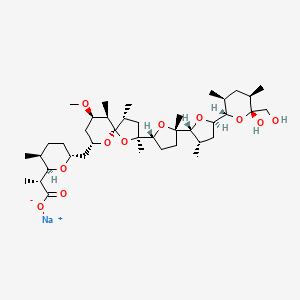
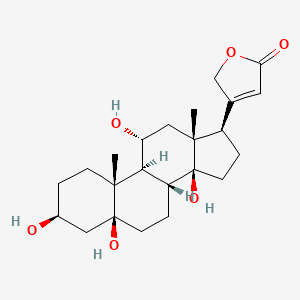
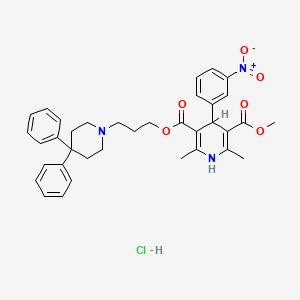
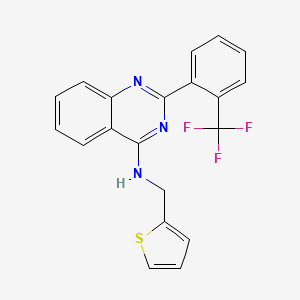
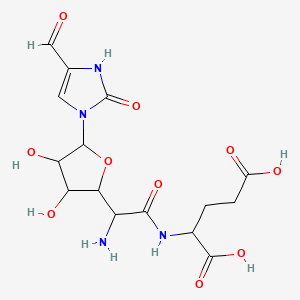

![(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one](/img/structure/B1678880.png)
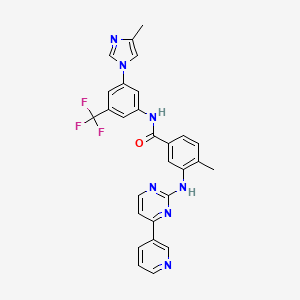
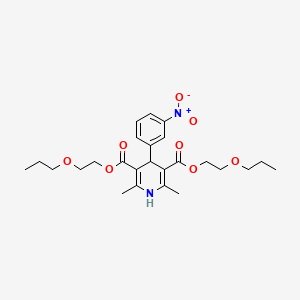
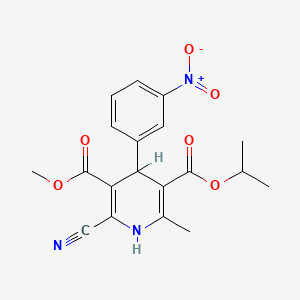
![(9R,10R,13S,14S,17R)-17-[(2R)-2-[(1R,2S)-1,3-dihydroxy-2-methylpropyl]-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1678884.png)
